3-Methylxanthine

Phosphodiesterase Inhibition Smooth Muscle Relaxation cGMP Signaling

3-Methylxanthine (3-MX; CAS 1076-22-8) is a monomethylated xanthine derivative and a primary active metabolite of theophylline and caffeine. It functions as a cyclic GMP phosphodiesterase (PDE) inhibitor and is a key reference standard for quantifying methylxanthine metabolism in biological systems.

Molecular Formula C6H6N4O2
Molecular Weight 166.14 g/mol
CAS No. 1076-22-8
Cat. No. B041622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylxanthine
CAS1076-22-8
Synonyms3,9-Dihydro-3-methyl-1H-purine-2,6-dione;  3,7-Dihydro-3-methyl-1H-purine-2,6-dione; _x000B_3-Methyl-3,7-dihydro-1H-purine-2,6-dione;  3-Methyl-3,7-dihydropurine-2,6-dione; _x000B_NSC 515466
Molecular FormulaC6H6N4O2
Molecular Weight166.14 g/mol
Structural Identifiers
SMILESCN1C2=C(C(=O)NC1=O)NC=N2
InChIInChI=1S/C6H6N4O2/c1-10-4-3(7-2-8-4)5(11)9-6(10)12/h2H,1H3,(H,7,8)(H,9,11,12)
InChIKeyGMSNIKWWOQHZGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylxanthine (CAS 1076-22-8) for Analytical and Pharmacological Research: Sourcing & Selection


3-Methylxanthine (3-MX; CAS 1076-22-8) is a monomethylated xanthine derivative and a primary active metabolite of theophylline and caffeine [1]. It functions as a cyclic GMP phosphodiesterase (PDE) inhibitor and is a key reference standard for quantifying methylxanthine metabolism in biological systems [2]. Commercially, it is available at high analytical purity (e.g., >99% by HPLC) with well-defined physicochemical properties (melting point >300°C, DMSO solubility ~8-50 mg/mL depending on formulation) .

The Case for 3-Methylxanthine: Why Xanthine Derivatives Cannot Be Interchanged


The term "methylxanthine" encompasses a broad family of compounds, but their individual biochemical and biophysical properties diverge significantly due to the position and number of methyl substitutions. Direct substitution of 3-Methylxanthine with close analogs like theophylline (1,3-dimethylxanthine), 1-methylxanthine, or theobromine (3,7-dimethylxanthine) introduces unacceptable experimental variability. For instance, the metabolic pathway of theophylline preferentially yields 3-methylxanthine over 1-methylxanthine, establishing 3-MX as a specific biomarker that cannot be replaced by its isomer [1]. Furthermore, the differential potency in enzyme inhibition and unique effects on crystallization, detailed below, demonstrate that class-level assumptions about xanthine activity are scientifically unfounded [2]. Researchers must select the precise methylxanthine to ensure target engagement and reproducible data.

Quantitative Differentiators: 3-Methylxanthine vs. Theophylline, 1-Methylxanthine & Theobromine


Potency as a PDE Inhibitor: 3-Methylxanthine (IC50 920 μM) vs. Theophylline (IC50 ~300 μM)

3-Methylxanthine acts as a cyclic GMP phosphodiesterase (PDE) inhibitor. In a direct head-to-head comparison using the same experimental model (guinea-pig isolated trachealis muscle), 3-Methylxanthine demonstrates an IC50 of 920 μM [1]. This is markedly less potent than theophylline, which exhibits an IC50 of approximately 300 μM in the same assay system [1]. This 3-fold difference in inhibitory concentration establishes a clear pharmacological distinction between the two molecules.

Phosphodiesterase Inhibition Smooth Muscle Relaxation cGMP Signaling

Inhibition of Xanthine Crystallization: 3-Methylxanthine vs. Theobromine and Theophylline

3-Methylxanthine is an effective inhibitor of xanthine crystallization, a key factor in the formation of kidney stones in xanthinuria. At a concentration of 20 mg/L, 3-MX significantly inhibited crystallization in a synthetic urine model [1]. In contrast, other major methylxanthines—theobromine, theophylline, paraxanthine, and caffeine—failed to show significant inhibition even when tested at twice the concentration (40 mg/L) [1]. This demonstrates that the single methyl substitution at the 3-position confers a unique physicochemical property not shared by dimethylxanthines or other mono-methyl isomers.

Urolithiasis Crystallization Inhibition Xanthinuria

Behavioral Pharmacology: 3-Methylxanthine Generalization vs. Theobromine

In a drug discrimination study using caffeine-trained rats, 3-Methylxanthine fully generalized to the caffeine cue, producing caffeine-appropriate responding [1]. This indicates that 3-MX shares interoceptive stimulus properties with caffeine. In direct contrast, theobromine (3,7-dimethylxanthine) failed to generalize to the caffeine cue at doses up to 75 mg/kg, demonstrating a clear functional difference despite close structural similarity [1].

Behavioral Pharmacology Drug Discrimination Psychostimulant

Metabolic Pathway Specificity: Preferential Demethylation to 3-Methylxanthine vs. 1-Methylxanthine

In studies of human hepatic metabolism, theophylline is demethylated to yield 3-methylxanthine as the preferential product, rather than 1-methylxanthine [1]. Quantitative analysis using cultured adult human hepatocytes confirms that 3-MX is the major N-demethylation metabolite of theophylline. The rate of this conversion is species-, age-, and environmentally dependent, with overall rates not exceeding approximately 30 nmoles/10^6 cells/24 hr in most human subjects [1].

Drug Metabolism Cytochrome P450 Hepatocyte

Definitive Application Scenarios for Procuring 3-Methylxanthine (CAS 1076-22-8)


Quantitative Bioanalysis: LC-MS/MS Reference Standard for Methylxanthine Metabolite Profiling

Given its role as the primary N-demethylation metabolite of theophylline and a significant caffeine metabolite, 3-Methylxanthine is an indispensable analytical standard for developing and validating HPLC or LC-MS/MS methods to quantify methylxanthines in biological matrices [1]. Its use is required for accurate pharmacokinetic studies of theophylline and caffeine, where substitution with the less prevalent 1-methylxanthine would lead to systematic under-quantification of the major metabolic pathway [1].

Urolithiasis Research: Investigation of Xanthine Kidney Stone Prevention

For researchers investigating the pathophysiology of xanthinuria and the prevention of xanthine kidney stones, 3-Methylxanthine is a unique and necessary reagent. Its specific, potent inhibitory effect on xanthine crystallization at 20 mg/L is not replicated by theophylline, theobromine, or caffeine, even at double the concentration (40 mg/L) [2]. Therefore, 3-MX is the essential compound for mechanistic studies of crystallization inhibition and for screening potential therapeutic interventions in this disease.

Respiratory Pharmacology: Defining the Role of cGMP-PDE Inhibition in Smooth Muscle Function

In experiments on airway smooth muscle, 3-Methylxanthine serves as a defined tool to study cGMP-specific phosphodiesterase inhibition. Its relatively low potency (IC50 920 μM) compared to theophylline (IC50 ~300 μM) allows for a graded, controlled investigation of cGMP-mediated relaxation pathways [3]. Researchers studying the differential effects of PDE inhibitors must use the correct compound, as substituting the more potent theophylline would drastically alter the pharmacodynamic profile and confound the interpretation of signaling pathway contributions [3].

Behavioral Neuroscience: Probing the Interoceptive Effects of Caffeine Metabolites

For studies utilizing drug discrimination paradigms to dissect the subjective and neuropharmacological effects of caffeine, 3-Methylxanthine is a critical probe. Its ability to fully generalize to a caffeine cue distinguishes it from other metabolites like theobromine, which do not [4]. This makes 3-MX essential for experiments aimed at linking specific caffeine metabolites to distinct behavioral outcomes, mapping the neurocircuitry underlying the psychostimulant effects of methylxanthines [4].

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